molecular formula C8H16S B6155156 3-cyclopentylpropane-1-thiol CAS No. 98561-11-6

3-cyclopentylpropane-1-thiol

Cat. No.: B6155156
CAS No.: 98561-11-6
M. Wt: 144.3
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Description

3-Cyclopentylpropane-1-thiol is an organic compound with the molecular formula C8H16S It is characterized by a cyclopentyl ring attached to a propane chain, which terminates in a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentylpropane-1-thiol typically involves the reaction of cyclopentylmagnesium bromide with 3-chloropropanethiol. The reaction is carried out in an anhydrous ether solution under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction proceeds as follows: [ \text{C}_5\text{H}_9\text{MgBr} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{SH} \rightarrow \text{C}_5\text{H}_9\text{CH}_2\text{CH}_2\text{CH}_2\text{SH} + \text{MgBrCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding sulfonic acid.

    Reduction: The thiol group can be reduced to form the corresponding alkane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 3-Cyclopentylpropane-1-sulfonic acid.

    Reduction: 3-Cyclopentylpropane.

    Substitution: Various alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

3-Cyclopentylpropane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can form disulfide bonds with proteins.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting thiol-sensitive enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclopentylpropane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect enzymatic activity, signal transduction pathways, and protein stability.

Comparison with Similar Compounds

    3-Cyclopentyl-1-propanol: Similar structure but with a hydroxyl group instead of a thiol group.

    Cyclopentanepropanethiol: A closely related compound with a similar thiol group but different chain length.

Uniqueness: 3-Cyclopentylpropane-1-thiol is unique due to its specific combination of a cyclopentyl ring and a thiol group, which imparts distinct chemical reactivity and potential applications. Its ability to form disulfide bonds makes it particularly valuable in biochemical research and industrial applications.

Properties

CAS No.

98561-11-6

Molecular Formula

C8H16S

Molecular Weight

144.3

Purity

95

Origin of Product

United States

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